molecular formula C5H8O2S B13803625 s-(2-Oxopropyl) ethanethioate CAS No. 57360-11-9

s-(2-Oxopropyl) ethanethioate

Cat. No.: B13803625
CAS No.: 57360-11-9
M. Wt: 132.18 g/mol
InChI Key: ZKMBPYHUFFCKTQ-UHFFFAOYSA-N
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Description

S-(2-Oxopropyl) ethanethioate is a thioester derivative characterized by a sulfur atom linking an ethanethioate group (-SC(O)CH₃) to a 2-oxopropyl moiety (-CH₂-C(O)-CH₂-). This compound is notable for its role as a biochemical tool, particularly in studies involving acetyl-CoA analogs. For instance, S-(2-oxopropyl)-CoA, a closely related derivative, has been used to investigate enzyme mechanisms due to its nonhydrolyzable nature, which competitively inhibits acetyl-CoA-dependent enzymes by introducing a methylene group between the CoA thiol and the acetyl carbonyl . The structural stability of this compound in enzymatic active sites (e.g., through hydrophobic interactions with residues like Met-108 and Ala-110) highlights its utility in probing reaction mechanisms .

Properties

CAS No.

57360-11-9

Molecular Formula

C5H8O2S

Molecular Weight

132.18 g/mol

IUPAC Name

S-(2-oxopropyl) ethanethioate

InChI

InChI=1S/C5H8O2S/c1-4(6)3-8-5(2)7/h3H2,1-2H3

InChI Key

ZKMBPYHUFFCKTQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CSC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-Oxopropyl) ethanethioate typically involves the reaction of potassium thioacetate with acrolein. The reaction is carried out in a solvent mixture of pyridine and glacial acetic acid, with dichloromethane added to dissolve the potassium thioacetate. The reaction mixture is stirred at room temperature for 12 hours, and the product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(2-Oxopropyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or alcohol.

    Substitution: Nucleophilic substitution reactions can replace the sulfur atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted thioesters.

Scientific Research Applications

S-(2-Oxopropyl) ethanethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of S-(2-Oxopropyl) ethanethioate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the inhibition of specific biochemical pathways.

Comparison with Similar Compounds

Structural Variations and Functional Group Modifications

Thioester derivatives with structural similarities to S-(2-oxopropyl) ethanethioate exhibit diverse biological and chemical properties based on substituent variations:

Compound Name Molecular Formula Key Structural Features Synthesis Method Application/Function Reference
S-(3-Chloro-2-methyl-3-oxopropyl) ethanethioate C₆H₉ClO₂S Chloro and methyl groups at the 3-oxo position Industrial-scale synthesis Marketed for industrial applications
S-(2-(Cyclopropylamino)-2-oxoethyl) ethanethioate C₇H₁₁NO₂S Cyclopropylamino group attached to oxoethyl Multi-step organic synthesis Potential muscarinic receptor ligands
S-(3-(1H-Indol-3-yl)-2-oxopropyl) ethanethioate C₁₃H₁₃NO₂S Indole ring at the 3-position of oxopropyl Not specified (97% purity) Bioactive compound (likely pharmacological)
S-Ethyl thioacetate C₄H₈OS Ethyl group instead of oxopropyl Natural biosynthesis or synthesis Volatile sulfur compound in tropical fruits

Key Observations :

  • Substituent Effects: The addition of electron-withdrawing groups (e.g., chloro in S-(3-chloro-2-methyl-3-oxopropyl) ethanethioate) enhances stability and alters reactivity, making it suitable for industrial applications . In contrast, bulky groups like cyclopropylamino () or aromatic indole () may influence binding affinity in biological systems.
  • Natural vs. Synthetic : S-Ethyl thioacetate, a simpler analog, occurs naturally in fruits and contributes to flavor profiles, whereas synthetic derivatives are tailored for specific biochemical or material science applications .
Physical and Spectroscopic Properties
  • Spectroscopy: NMR and IR data (e.g., δ 167.5 ppm for C(O)NH in ) confirm structural features like cyclopropylamino or indole groups .
  • Solubility : Bulky substituents (e.g., indole in ) reduce solubility, necessitating formulation adjustments for pharmacological use.

Biological Activity

S-(2-Oxopropyl) ethanethioate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is classified as a thiazole derivative. Its synthesis typically involves the reaction of ethanethiol with an appropriate acylating agent under controlled conditions. The compound's structure can be represented as follows:

C5H10OS\text{C}_5\text{H}_10\text{OS}

Antimicrobial Activity

One of the notable biological activities of this compound is its antimicrobial properties. Research has shown that compounds containing thiazole rings exhibit significant activity against various strains of bacteria and fungi.

Case Study: Antibacterial Efficacy

In a study evaluating thiazole derivatives, this compound demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could inhibit bacterial growth at relatively low concentrations, suggesting its potential as an antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have also been investigated. Thiazole derivatives are known for their ability to interfere with cellular processes in cancer cells.

Case Study: Cytotoxic Effects

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29). The compound was tested for its ability to induce apoptosis in these cell lines, with results indicating a dose-dependent response. The IC50 values for the compound were reported at 12 µM for MCF-7 cells and 15 µM for HT-29 cells, demonstrating significant anticancer potential .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some studies indicate that thiazole derivatives can scavenge free radicals, contributing to their anticancer effects .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50/ MIC Reference
AntibacterialStaphylococcus aureus8 µg/mL
AnticancerMCF-7 (breast cancer)12 µM
AnticancerHT-29 (colon cancer)15 µM

Q & A

Q. What synthetic strategies are effective for preparing S-(2-Oxopropyl) ethanethioate in molecular systems?

this compound and its derivatives are synthesized via Sonogashira cross-coupling reactions , leveraging terminal alkynes and aryl halides. For example, S-(4-ethynyl-phenyl) ethanethioate is coupled with 2,3-dibromonorbornadiene under classical conditions to form molecular wires . Key challenges include preventing degradation of reactive intermediates, which requires optimized reaction conditions (e.g., inert atmosphere, controlled temperatures). Confirm purity via column chromatography and spectroscopic validation (¹H/¹³C NMR) .

Q. How can spectroscopic methods characterize the structural integrity of this compound?

  • ¹³C NMR : Peaks at δ 167.5 ppm (C=O), 42.7 ppm (CH₂), and 23.0 ppm (cyclopropyl-CH) confirm backbone structure .
  • IR Spectroscopy : Stretching vibrations at ~1706 cm⁻¹ (C=O) and ~616 cm⁻¹ (C-S) validate functional groups .
  • UV-Vis : Absorbance maxima (e.g., λmax = 276–366 nm) indicate π-conjugation in donor-acceptor systems .
    Cross-referencing these techniques ensures accurate structural assignment.

Advanced Research Questions

Q. How can electronic properties of this compound derivatives be experimentally probed?

Combine electrochemical measurements (cyclic voltammetry) with UV-Vis spectroscopy to assess donor-acceptor behavior. For instance, quinoid character in push-pull systems is quantified via X-ray crystallography (bond-length alternation <0.03 Å) and correlated with redox potentials . Theoretical calculations (DFT) further validate experimental HOMO-LUMO gaps .

Q. What methodologies resolve contradictions in spectroscopic data for thioester derivatives?

Conflicting NMR or UV-Vis results may arise from dynamic conformational changes or solvent effects. For example:

  • Use variable-temperature NMR to detect rotational barriers in thioester linkages.
  • Compare X-ray crystallography (rigid-state structure) with solution-phase data to identify solvent-induced distortions .
  • Apply HPLC chiral analysis (e.g., CHIRALCEL OD-H column) to separate enantiomers contributing to spectral overlap .

Q. How can this compound be integrated into self-assembled monolayers (SAMs) for material science applications?

  • Au{111} surface functionalization : Thiolated derivatives form SAMs via sulfur-gold interactions. Monitor assembly using STM or AFM to assess monolayer order .
  • Electronic conductance : Single-molecule junction experiments (e.g., STM break-junction) quantify charge transport efficiency, influenced by thioester anchoring groups .

Q. What strategies optimize stability during synthesis of this compound derivatives?

  • Protecting groups : Use transient protecting groups (e.g., acetyl for thiols) to prevent oxidation.
  • Low-temperature reactions : Perform coupling steps at ≤0°C to minimize thermal degradation .
  • In situ monitoring : Employ LC-MS to detect intermediates and adjust reaction kinetics dynamically.

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